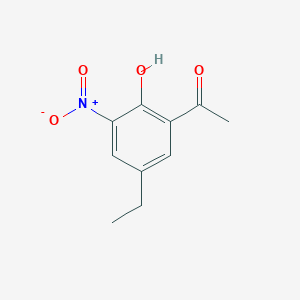

1-(3-Phenylpropyl)-2-thiourea

説明

1-(3-Phenylpropyl)-2-thiourea is a compound that belongs to the family of thioureas, which are characterized by the presence of the thiourea moiety (–NH–C(=S)–NH–). Thioureas are known for their versatile applications in various fields such as organic synthesis, material science, and biomedical research. They serve as ligands in coordination chemistry and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals . The structural flexibility of thioureas allows for a wide range of substitutions, which can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. For example, the synthesis of a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol was achieved by reacting the amine with benzoyl isothiocyanate . Similarly, other thiourea derivatives have been synthesized by reacting appropriate amines with different isothiocyanates or by acid-catalyzed reactions with ketones, as seen in the formation of 4,4'-methylenebis(5-phenyl-4-imidazoline-2-thione) from thiourea and 1-phenylpropane-1,2-dione10.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using X-ray diffraction (XRD) studies. These studies reveal the conformation of the molecule, including the orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea exhibits an antiperiplanar conformation between the C=S and C=O double bonds . The molecular structure is also influenced by intramolecular hydrogen bonding and the substitution pattern on the thiourea core .

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, leveraging their multiple binding sites. They can undergo transformations into heterocyclic cores and serve as catalysts in asymmetric synthesis, such as the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins . The reactivity of thioureas also allows them to form complexes with transition metals, which can be used in applications ranging from ion sensors to pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. Vibrational spectroscopy (IR and Raman), multinuclear NMR, and elemental analysis are commonly used to characterize these compounds . The electronic properties, such as HOMO and LUMO energies, can be determined using quantum chemical calculations, which also provide insights into the molecule's stability and reactivity . Optical properties, including refractive indices and optical rotation, can be calculated based on the molecular structure, as demonstrated for chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thioureas .

科学的研究の応用

Antifungal and Antimicrobial Properties

1-(3-Phenylpropyl)-2-thiourea derivatives have shown significant antifungal and antimicrobial activities. For instance, N-benzoyl-N'-alkylthioureas and their complexes with Ni(II), Co(III), and Pt(II) demonstrated notable antifungal activities against fungi like Penicillium digitatum and yeast such as Saccharomyces cerevisiae (del Campo et al., 2004). Additionally, a study on new thiourea derivatives, including 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea and 1-(phenyl-amino)-3-naphthalen-1-ylTiourea, indicated no inhibition of bacteria and fungi like Staphylococcus aureus and Aspergillus niger, underlining the specificity of their antimicrobial action (Ahyak et al., 2016).

Synthesis and Structural Studies

Significant research has been done on the synthesis and structural characterization of thiourea derivatives. For example, the synthesis and crystal structure analysis of compounds like 1-benzyl-3-furoyl-1-phenylthiourea have been studied, revealing insights into their molecular stability and potential applications in non-linear optical behavior (Lestard et al., 2015).

Coordination Chemistry and Biological Aspects

1-(3-Phenylpropyl)-2-thiourea and its analogs play a significant role in coordination chemistry and have various promising pharmacological properties. They are used as flexible ligands for complexation with transition metals and have applications in areas such as ion sensors, corrosion inhibitors, and molecular electronics (Saeed et al., 2017).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives also exhibit enzyme inhibitory activities and can act as sensors for toxic metals like mercury. A study showed that certain thiourea compounds displayed significant enzyme inhibition and sensitivity during fluorescence studies for detecting mercury (Rahman et al., 2021).

Biological Evaluation and Drug Synthesis

Thiourea derivatives are actively investigated for their potential in drug synthesis and biological evaluation. Research has focused on their synthesis, crystal structure, and in-silico and in-vitro biological evaluations, highlighting their anti-radical scavenger properties and enzyme inhibiting activities (Raza et al., 2022).

Safety And Hazards

Without specific information on “1-(3-Phenylpropyl)-2-thiourea”, it’s difficult to provide accurate safety and hazard information. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

将来の方向性

特性

IUPAC Name |

3-phenylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWZOAHAJCELJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375142 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)-2-thiourea | |

CAS RN |

93168-20-8 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93168-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)